molecular formula C7H7ClN8O B14679071 3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide

3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide

Cat. No.: B14679071
M. Wt: 254.64 g/mol
InChI Key: JMZNVRXHAFJZQJ-UHFFFAOYSA-N
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Description

3,5-Diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes amino, chloro, and cyanohydrazinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and requires precise temperature control to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted derivatives. These products have distinct properties and applications in different fields .

Mechanism of Action

The mechanism of action of 3,5-diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it acts as a sodium channel blocker, which can affect cellular ion balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H7ClN8O

Molecular Weight

254.64 g/mol

IUPAC Name

3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C7H7ClN8O/c8-4-6(11)16-5(10)3(15-4)7(17)12-2-14-13-1-9/h2,13H,(H4,10,11,16)(H,12,14,17)

InChI Key

JMZNVRXHAFJZQJ-UHFFFAOYSA-N

Isomeric SMILES

C(=N/NC#N)\NC(=O)C1=C(N=C(C(=N1)Cl)N)N

Canonical SMILES

C(=NNC#N)NC(=O)C1=C(N=C(C(=N1)Cl)N)N

Origin of Product

United States

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